molecular formula C5H9FO3 B2500210 2-Fluoro-3-hydroxy-3-methylbutanoic acid CAS No. 2708-83-0

2-Fluoro-3-hydroxy-3-methylbutanoic acid

Cat. No.: B2500210
CAS No.: 2708-83-0
M. Wt: 136.122
InChI Key: BPAVPWCRWRTHOJ-UHFFFAOYSA-N
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Description

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has become a vast and rapidly expanding field of academic and industrial research. The development of synthetic methods to introduce fluorine atoms and fluoroalkyl groups into organic molecules has garnered significant attention due to the unique and often beneficial properties that fluorine imparts. It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. This prevalence underscores the importance of developing new reagents and synthetic strategies to access novel fluorinated molecules that occupy previously uncharted chemical space. Researchers are continuously exploring new fluorination and fluoroalkylation reactions to create a diverse toolkit for chemists in various disciplines.

The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties. Fluorine is the most electronegative element, and its presence can significantly change the electronic structure and physicochemical characteristics of a compound. The carbon-fluorine (C-F) bond is one of the strongest single covalent bonds in organic chemistry, which can enhance the thermal and metabolic stability of a molecule.

Key modifications to molecular functionality include:

Altered Acidity (pKa): The strong electron-withdrawing nature of fluorine increases the acidity of nearby functional groups. For instance, the pKa of acetic acid is 4.75, while the pKa of monofluoroacetic acid drops significantly. This modulation of pKa can be crucial for optimizing a molecule's bioavailability and interaction with biological targets.

Enhanced Lipophilicity: Fluorination often increases a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its absorption and transport across biological membranes. However, the effect can be complex, as strategic placement of fluorine in aliphatic chains can also be used to reduce lipophilicity when desired.

Metabolic Stability: The strength of the C-F bond makes it resistant to metabolic attack, particularly oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically vulnerable carbon-hydrogen (C-H) bond with a C-F bond is a common strategy in drug design to increase a compound's half-life.

Conformational Changes: The introduction of fluorine can influence the preferred conformation of a molecule. This can lead to enhanced binding affinity for a target protein or enzyme by locking the molecule into a more bioactive shape.

The following table provides a comparative look at the pKa of acetic acid and its fluorinated derivatives, illustrating the powerful inductive effect of fluorine.

Compound NamepKa
Acetic Acid4.75
Fluoroacetic Acid2.7
Trifluoroacetic Acid-0.3

This table demonstrates the significant increase in acidity with the substitution of hydrogen atoms for fluorine atoms on the α-carbon.

This next table details the differences in bond dissociation energies (BDEs) for key bonds in carboxylic acids, highlighting the exceptional strength of the C-F bond.

Bond TypeBond Dissociation Energy (kcal/mol) Range
C-H89–104
C-F101–125
O-H109–113

Data shows the C-F bond is significantly stronger than the C-H bond, contributing to the enhanced stability of fluorinated compounds. acs.orgfigshare.com

The α-fluoro β-hydroxy acid scaffold is a structural motif of significant interest in synthetic and medicinal chemistry. This arrangement places a fluorine atom on the carbon adjacent to the carboxylic acid (the α-position) and a hydroxyl group on the next carbon (the β-position). This specific architecture combines the potent electronic effects of the α-fluorine atom with the hydrogen-bonding capabilities of the β-hydroxyl group.

The research significance of this scaffold lies in several areas:

Stereochemical Complexity: The presence of two adjacent stereocenters (at the α and β carbons) allows for the synthesis of multiple stereoisomers. This is critical in drug development, where biological activity is often highly dependent on the specific three-dimensional arrangement of atoms.

Modulation of Reactivity and Conformation: The electron-withdrawing fluorine atom can influence the acidity of the carboxylic acid and the reactivity of the neighboring hydroxyl group. Furthermore, intramolecular hydrogen bonding between the hydroxyl and carboxyl groups, potentially influenced by the fluorine atom, can constrain the molecule's conformation, which can be advantageous for binding to biological targets.

Bioisosteric Replacement: The α-fluoro β-hydroxy motif can act as a bioisostere for other chemical groups. For example, it can mimic natural amino acid or peptide fragments, but with altered metabolic stability and binding properties. The synthesis of structurally related α-fluorinated β-amino acids has been explored for their potential as components in anticancer and antifungal agents. nih.gov

Synthetic Utility: These scaffolds serve as valuable intermediates for the synthesis of more complex fluorinated molecules. The hydroxyl and carboxyl groups provide handles for further chemical modification, allowing for their incorporation into larger structures. researchgate.net

2-Fluoro-3-hydroxy-3-methylbutanoic acid (CAS Number: 2708-83-0) is a specific example of the α-fluoro β-hydroxy acid scaffold. chemicalbook.com Its structure features the characteristic α-fluoro and β-hydroxy groups, with the addition of two methyl groups on the β-carbon. This tertiary alcohol arrangement distinguishes it from simpler analogues like 2-fluoro-3-hydroxybutanoic acid.

Within the broader landscape of commercially available fluorinated building blocks, this compound is positioned as a specialized, synthetically useful intermediate. While extensive academic studies on this specific molecule are not widely published, its value can be inferred from its structural components:

The α-fluoro carboxylic acid moiety provides the foundational physicochemical modifications discussed previously, such as increased acidity and potential for altered biological interactions.

The β-hydroxy group offers a site for hydrogen bonding and a reactive center for further synthetic transformations, such as esterification or etherification.

The gem-dimethyl groups at the β-position add steric bulk, which can influence the molecule's conformational preferences and how it fits into an enzyme's active site. This feature is often used in medicinal chemistry to probe steric tolerance and potentially improve binding selectivity.

This compound represents a ready-made, stereochemically complex building block for chemists seeking to introduce the unique properties of the α-fluoro β-hydroxy acid motif into larger, more complex target molecules. Its availability allows researchers to bypass the often-challenging synthetic steps required to construct this fluorinated core, accelerating the discovery of new bioactive compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-3-hydroxy-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO3/c1-5(2,9)3(6)4(7)8/h3,9H,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAVPWCRWRTHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Aspects and Asymmetric Synthesis

Chiral Centers and Stereoisomerism in 2-Fluoro-3-hydroxy-3-methylbutanoic Acid

This compound possesses two chiral centers: the carbon atom at position 2 (C2), which is bonded to a fluorine atom, a carboxyl group, a hydrogen atom, and the rest of the carbon chain, and the carbon atom at position 3 (C3), bonded to a hydroxyl group, a methyl group, and two other carbon atoms. The presence of these two stereocenters means that the molecule can exist as a maximum of 2n stereoisomers, where n is the number of chiral centers. brainly.in Therefore, there are 22 = 4 possible stereoisomers for this compound. brainly.in

These four stereoisomers consist of two pairs of enantiomers. The diastereomeric pairs are referred to as syn and anti isomers, based on the relative orientation of the fluorine and hydroxyl groups.

Table 1: Possible Stereoisomers of this compound
ConfigurationStereochemical RelationshipRelative Stereochemistry
(2R, 3R)Enantiomer of (2S, 3S)anti
(2S, 3S)Enantiomer of (2R, 3R)anti
(2R, 3S)Enantiomer of (2S, 3R)syn
(2S, 3R)Enantiomer of (2R, 3S)syn

Enantioselective and Diastereoselective Synthesis Strategies

The synthesis of a single, desired stereoisomer from the four possibilities requires precise control over the formation of the two chiral centers. This is achieved through enantioselective and diastereoselective synthesis strategies. Asymmetric synthesis of alkyl fluorinated compounds with multiple adjacent stereogenic centers is a significant challenge in synthetic chemistry. researchgate.net Strategies often involve either the asymmetric electrophilic fluorination of a chiral substrate or the elaboration of already fluorinated building blocks. semanticscholar.org

Controlling the stereochemical outcome of a reaction is fundamental to asymmetric synthesis. reddit.com

Absolute Stereochemistry: The control of the specific R or S configuration at each chiral center is known as absolute stereocontrol. This is typically achieved by using chiral starting materials, reagents, or catalysts that create a chiral environment, favoring the formation of one enantiomer over the other. For instance, using a specific enantiomer of a chiral catalyst can lead to the preferential formation of a product with a defined absolute configuration at the newly formed stereocenter. researchgate.netreddit.com

Relative Stereochemistry: The control of the stereochemical relationship between the two chiral centers (i.e., producing the syn or anti diastereomer) is known as relative stereocontrol. This is often dictated by the mechanism of the reaction and the steric and electronic properties of the reactants and transition states. For example, in aldol-type reactions, the geometry of the enolate and the nature of the metal counterion can influence whether the syn or anti product is formed preferentially.

Chiral auxiliaries and catalysts are cornerstones of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds. wikipedia.org

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter(s) have been set, the auxiliary is removed. For the synthesis of this compound, a strategy could involve attaching a chiral auxiliary (such as an Evans oxazolidinone) to a precursor. Subsequent fluorination or aldol (B89426) reaction would proceed with high diastereoselectivity, controlled by the steric hindrance of the auxiliary. wikipedia.org

Chiral Catalysts: Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is often a more efficient approach than using stoichiometric chiral auxiliaries. For example, the enantioselective synthesis of C(3) fluoro-MEP has been achieved through a selective hydrofluorination of a 2,3-epoxy-1-alcohol, a strategy that could be adapted for the synthesis of fluorinated hydroxy acids. dundee.ac.uk Various catalytic systems, including those based on transition metals (like palladium or iridium) paired with chiral ligands or chiral organocatalysts (like proline or cinchona alkaloids), have been developed for the stereoselective synthesis of fluorinated molecules. researchgate.netsemanticscholar.org

Kinetic Resolution and Enzymatic Deracemization for Enantiomerically Pure Products

An alternative to asymmetric synthesis is the separation of a racemic mixture into its constituent enantiomers.

Kinetic Resolution: This method relies on the different reaction rates of enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. A dynamic kinetic resolution (DKR) is a more advanced version where the starting material's stereocenter is labile and can racemize in situ. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. cas.cn DKR has been successfully applied to the synthesis of chiral β-fluoro amines through the stereoselective fluoroalkylation of imines. cas.cn

Enzymatic Deracemization: Enzymes are highly effective chiral catalysts that can differentiate between enantiomers with great precision. The hydrolase-catalyzed kinetic resolution of racemic fluorinated 3-arylcarboxylic acid esters, for instance, has been shown to produce hydrolyzed (S)-carboxylic acids and unreacted (R)-esters in high yields and with high enantiomeric purity. mdpi.comresearchgate.net Lipases, such as Amano PS from Burkholderia cepacia, are commonly used for the selective hydrolysis of one enantiomer of an ester, allowing for the separation of the resulting acid and the unreacted ester. mdpi.com This enzymatic approach offers a valuable method for accessing enantiomerically pure fluorinated carboxylic acids. mdpi.comresearchgate.net

Table 2: Comparison of Stereoselective Strategies
StrategyPrincipleKey Advantage
Chiral AuxiliaryTemporary incorporation of a chiral group to direct a reaction. wikipedia.orgOften reliable and predictable stereochemical outcomes. wikipedia.org
Asymmetric CatalysisA small amount of a chiral catalyst generates a large amount of a single enantiomer.High efficiency and atom economy.
Kinetic ResolutionSeparation based on the differential reaction rates of enantiomers. cas.cnEffective for separating existing racemic mixtures.
Enzymatic DeracemizationUse of enzymes to selectively react with one enantiomer. mdpi.comresearchgate.netHigh enantioselectivity under mild reaction conditions. mdpi.com

Conformational Analysis of Chiral Fluorinated Organic Compounds

The three-dimensional structure and conformational preferences of a molecule are critical to its reactivity and interactions. The introduction of fluorine can have a profound impact on molecular conformation due to its unique stereoelectronic properties. nih.gov

The C-F bond is highly polarized, and its interaction with other functional groups can lead to specific conformational preferences. For example, the "gauche effect" describes the tendency of electronegative substituents in a 1,2-disubstituted ethane (B1197151) fragment to adopt a gauche conformation rather than the sterically preferred anti conformation. This effect, along with other non-covalent interactions like intramolecular hydrogen bonding between the fluorine and hydroxyl groups, can significantly influence the population of different conformers of this compound. nih.govqmul.ac.uk Computational methods, such as Density Functional Theory (DFT), are often employed to study the conformational spaces of chiral fluorinated molecules, providing insights into the relative energies and populations of different conformers. acs.orgacs.orghuji.ac.il Understanding these conformational biases is crucial for predicting the molecule's behavior and designing effective synthetic strategies.

Mechanistic Investigations of Reactions Involving 2 Fluoro 3 Hydroxy 3 Methylbutanoic Acid Scaffolds

Elucidation of Fluorination Reaction Mechanisms (e.g., Electrophilic vs. Nucleophilic)

The formation of the carbon-fluorine bond in scaffolds such as 2-Fluoro-3-hydroxy-3-methylbutanoic acid can be achieved through either electrophilic or nucleophilic fluorination strategies, each proceeding through distinct mechanistic pathways.

Electrophilic Fluorination: This approach involves the attack of a nucleophilic carbon center on an electrophilic fluorine source. For a precursor to this compound, this would typically involve the generation of an enolate or a similar nucleophile from a corresponding β-hydroxy ester or acid. Reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are commonly employed for such transformations. nih.govresearchgate.net The mechanism of electrophilic fluorination with reagents like Selectfluor is a topic of ongoing discussion, with evidence supporting both SN2 and single-electron transfer (SET) pathways depending on the substrate and reaction conditions. wikipedia.org However, for enol esters, a polar two-electron process proceeding through an oxygen-stabilized carbenium ion intermediate is strongly implicated by kinetic studies. core.ac.uknih.gov This pathway is likely relevant to the fluorination of precursors to this compound. The reaction is initiated by the attack of the enolate on the electrophilic fluorine atom of Selectfluor, leading to the formation of a C-F bond and a carbocationic intermediate, which is then neutralized.

Nucleophilic Fluorination: In contrast, nucleophilic fluorination involves the displacement of a leaving group by a nucleophilic fluoride (B91410) source, such as an alkali metal fluoride or an amine-hydrofluoric acid complex. For the synthesis of this compound, a suitable precursor would possess a good leaving group (e.g., a tosylate or a halide) at the C2 position. The reaction generally proceeds via an SN2 mechanism, which involves the backside attack of the fluoride ion on the carbon atom bearing the leaving group. science.gov This process leads to an inversion of stereochemistry at the reaction center. The efficiency of nucleophilic fluorination is often challenged by the low nucleophilicity and high basicity of the fluoride ion, which can lead to competing elimination reactions. rsc.org

Fluorination MethodReagent ExampleTypical MechanismKey Features
Electrophilic SelectfluorPolar two-electron process (for enolates)Involves a nucleophilic carbon attacking an electrophilic fluorine source.
Nucleophilic Et3N·3HFSN2Involves a nucleophilic fluoride displacing a leaving group; results in inversion of stereochemistry.

Role of Key Intermediates in Stereocontrol and Product Formation

The stereochemical outcome of fluorination reactions is critically dependent on the nature of the intermediates and transition states involved. In the context of this compound, which contains two stereocenters, achieving high stereocontrol is a significant synthetic challenge.

In electrophilic fluorination reactions using reagents like Selectfluor, the stereochemistry is often influenced by the facial selectivity of the enolate attack. For cyclic systems, steric hindrance can direct the incoming electrophile to the less hindered face. For acyclic systems, such as the precursors to this compound, stereocontrol can be more challenging. One strategy to influence stereoselectivity is through hydroxy-directed fluorination . rsc.org The hydroxyl group can coordinate to the fluorinating reagent, delivering it to a specific face of the molecule. This has been demonstrated in photochemically induced, hydroxy-directed fluorination, where a hydrogen bonding interaction between the hydroxyl group and the fluorine of Selectfluor in the transition state leads to high diastereoselectivity. rsc.org

In a study on the electrophilic fluorination of glycals with Selectfluor, a 1-[TEDA-CH2Cl]-2-fluoro saccharide intermediate was identified, which anomerizes to a more stable intermediate. acs.orgacs.org This highlights the potential for complex intermediates to influence the final product distribution. The choice of protecting groups can also play a crucial role in improving the stereoselectivity of both the fluorination and any subsequent nucleophilic addition. acs.orgacs.org

For nucleophilic fluorination, the SN2 mechanism inherently provides stereocontrol through inversion of configuration. Therefore, the stereochemistry of the final product is directly determined by the stereochemistry of the starting material containing the leaving group.

The presence of fluorine in a molecule can also influence the stereochemical outcome of subsequent reactions. For instance, in aza-Henry reactions, the presence of an α-fluoro substituent on the nitroalkane can lead to an unusual crossover in diastereoselectivity, favoring the syn-product, whereas non-fluorinated analogues typically yield the anti-product. nih.gov This is attributed to the electronic effects of the fluorine atom in the transition state.

Mechanistic Pathways in Chemoenzymatic Transformations

Chemoenzymatic approaches combine the selectivity of enzymes with the versatility of chemical synthesis. For the synthesis of fluorinated compounds, enzymes offer the potential for highly selective and environmentally benign transformations. The key enzyme in biological fluorination is fluorinase , which catalyzes the formation of a C-F bond via a nucleophilic attack of a fluoride ion on S-adenosyl-L-methionine (SAM). nih.govnih.gov

The proposed mechanism for fluorinase involves the following key steps:

Weak association of the fluoride ion with the enzyme.

Binding of SAM, which displaces water molecules and traps the fluoride ion in a position for reaction.

Nucleophilic attack of the fluoride ion on the 5'-carbon of SAM in an SN2 reaction, displacing L-methionine.

Release of L-methionine followed by the product, 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA). nih.govnih.govbiorxiv.org

While direct enzymatic synthesis of this compound has not been reported, the principles of chemoenzymatic synthesis can be applied. A potential pathway could involve the enzymatic fluorination of a precursor molecule or the use of enzymes to perform selective transformations on a chemically synthesized fluorinated scaffold. For example, a chemoenzymatic approach has been used to synthesize fluorinated polyketides by exchanging the native acyltransferase domain of a polyketide synthase with a more tolerant domain that can accept fluoromalonyl-coenzyme A. nih.gov A similar strategy could potentially be adapted for the synthesis of this compound. Another chemoenzymatic strategy involves the fluorinase-catalyzed synthesis of [18F]-fluoroacetate, which is then used in further chemical transformations. researchgate.netrsc.org

EnzymeReaction CatalyzedMechanistic Feature
Fluorinase C-F bond formationSN2 attack of F- on S-adenosyl-L-methionine (SAM)

Computational Contributions to Reaction Mechanism Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanisms of fluorination reactions. DFT calculations can provide insights into the structures and energies of reactants, transition states, and intermediates, which are often difficult to probe experimentally.

For electrophilic fluorination, computational studies have been used to investigate the nature of the fluorinating species and the reaction pathway. For example, DFT calculations have been employed to study the mechanism of fluorination of aromatic compounds with Selectfluor, suggesting that a single-electron transfer (SET) mechanism is preferred over an SN2 pathway in some cases. researchgate.net The calculations also highlighted the role of the dabco moiety of Selectfluor in the reaction. researchgate.net In the context of hydroxy-directed fluorination, DFT calculations have supported the proposed mechanism by showing a low barrier transition state for fluorination and confirming the hydrogen bonding interaction between the hydroxyl group and the fluorinating reagent. rsc.org

Computational studies have also been applied to nucleophilic fluorination reactions. For instance, DFT calculations have been used to investigate the mechanism of fluorination of hydroxylated alumina (B75360) sites with HF, revealing a four-membered transition state. aip.org These studies can help in understanding the factors that control reactivity and selectivity in nucleophilic fluorination.

In the realm of enzymatic reactions, computational methods have provided insights into the catalytic mechanism of fluorinase. Quantum mechanics/molecular mechanics (QM/MM) calculations can be used to model the enzymatic active site and the reaction pathway, helping to understand substrate binding and the role of key amino acid residues in catalysis. Such studies can aid in the rational design of engineered fluorinases with improved activity or altered substrate specificity.

Advanced Analytical Techniques for Characterization and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, dynamics, and concentration of a substance by observing the behavior of atomic nuclei in a magnetic field. For the analysis of 2-Fluoro-3-hydroxy-3-methylbutanoic acid, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is essential for a complete characterization.

Proton (¹H) NMR spectroscopy is a fundamental technique for determining the arrangement of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments. Due to the presence of a fluorine atom, the signal for the proton at the C2 position will be split not only by the adjacent protons but also by the fluorine nucleus, a phenomenon known as H-F coupling.

The predicted ¹H NMR spectral data for this compound in a suitable solvent are summarized in the table below. The chemical shifts (δ) are expressed in parts per million (ppm) and are influenced by the electronic environment of each proton. The multiplicity describes the splitting pattern of the signal, and the coupling constants (J) provide information about the connectivity of the atoms.

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
CH (C2) ~4.5 - 5.0 Doublet of quartets (dq) JH-F ≈ 45-50, JH-H ≈ 7-8
OH (C3) Variable Singlet (broad) -
CH₃ (C4) ~1.3 - 1.5 Singlet -
CH₃ (C5) ~1.3 - 1.5 Singlet -

Note: The chemical shifts of hydroxyl (OH) protons are variable and depend on factors such as solvent, concentration, and temperature.

Carbon-13 (¹³C) NMR spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The carbon atom bonded to the fluorine (C2) will exhibit a large C-F coupling constant, which is a characteristic feature in the ¹³C NMR of organofluorine compounds.

The predicted ¹³C NMR data are presented in the following table. The chemical shifts are indicative of the type of carbon (e.g., carbonyl, carbon-bearing heteroatom).

Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
C1 (COOH) ~170 - 175 Doublet JC-F ≈ 20-25
C2 (CHF) ~90 - 95 Doublet JC-F ≈ 180-190
C3 (C-OH) ~70 - 75 Doublet JC-F ≈ 20-25
C4 (CH₃) ~25 - 30 Singlet -

Fluorine-19 (¹⁹F) NMR is a highly sensitive and specific technique for the analysis of fluorinated compounds. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an excellent nucleus for NMR studies. numberanalytics.com The chemical shift range of ¹⁹F is much wider than that of ¹H, which often leads to better signal dispersion and less overlap, even in complex mixtures. nih.gov The integral of the ¹⁹F NMR signal is directly proportional to the number of fluorine atoms, allowing for accurate quantification. numberanalytics.com

For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule. The multiplicity of this signal will be a doublet of quartets due to coupling with the proton on C2.

¹⁹F NMR is a valuable tool for both targeted and non-targeted analysis of fluorinated compounds. In a targeted analysis, the focus is on detecting and quantifying known fluorinated substances. The high selectivity of ¹⁹F NMR allows for the detection of specific compounds in complex matrices with minimal sample preparation. researchgate.net

In non-targeted screening, ¹⁹F NMR can be used to identify the presence of any fluorinated compounds in a sample. nih.gov This is particularly useful in environmental monitoring and metabolomics, where the identity of all potential contaminants or metabolites may not be known. nih.govrsc.org The wide chemical shift range allows for the differentiation of various classes of organofluorine compounds. nih.gov

While ¹⁹F NMR is inherently sensitive, various techniques can be employed to enhance sensitivity and lower detection limits, which is crucial when analyzing trace amounts of compounds in complex biological or environmental samples. One common approach is the use of cryogenically cooled probes, which significantly reduce thermal noise and can lead to a substantial increase in the signal-to-noise ratio. nih.govresearchgate.net Other strategies include the use of higher magnetic field strengths and optimizing pulse sequences. nih.gov

The detection limits of ¹⁹F NMR depend on several factors, including the concentration of the analyte, the complexity of the matrix, the magnetic field strength of the spectrometer, and the acquisition time. In favorable cases, detection limits in the low micromolar to nanomolar range can be achieved. nih.govnih.gov

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and for elucidating the complete molecular structure. For this compound, several 2D NMR experiments would be particularly informative.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the proton on C2 and any adjacent protons, helping to confirm their connectivity.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates the chemical shifts of protons with the carbon atoms to which they are directly attached. This would definitively link the proton signals to their corresponding carbon signals.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is useful for identifying the connectivity across quaternary carbons and heteroatoms, and would help to piece together the entire molecular structure.

¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons and fluorine atoms, which can be useful for conformational analysis.

The combination of these 1D and 2D NMR techniques provides a comprehensive and robust analytical methodology for the unequivocal characterization and quantification of this compound.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment and Quantification

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of this compound. The method provides the exact mass of the compound and clues to its structure through the analysis of fragment ions.

Molecular Weight and Fragmentation Pattern Analysis

The molecular formula of this compound is C₅H₉FO₃, which corresponds to a monoisotopic mass of approximately 136.0536 Da. High-resolution mass spectrometry (HRMS) can confirm this exact mass, thereby verifying the elemental composition.

The fragmentation pattern is highly dependent on the ionization technique employed.

Electron Ionization (EI) : Typically used in Gas Chromatography-Mass Spectrometry (GC-MS), this hard ionization technique would likely lead to extensive fragmentation. The molecular ion peak ([M]⁺˙ at m/z 136) may be weak or entirely absent. Predicted fragmentation pathways include the loss of a methyl group ([M-CH₃]⁺) to form an ion at m/z 121, the loss of the carboxyl group ([M-COOH]⁺) at m/z 91, or the loss of water ([M-H₂O]⁺˙) at m/z 118. Alpha-cleavage adjacent to the carbonyl group or the tertiary alcohol is also expected.

Electrospray Ionization (ESI) : This soft ionization technique, common in Liquid Chromatography-Mass Spectrometry (LC-MS), is ideal for this polar molecule.

In negative ion mode , the deprotonated molecule [M-H]⁻ would be the most prominent ion at m/z 135. Subsequent fragmentation (MS/MS) would likely show losses of neutral molecules such as water (H₂O, 18 Da), carbon dioxide (CO₂, 44 Da), or hydrogen fluoride (B91410) (HF, 20 Da).

In positive ion mode , the protonated molecule [M+H]⁺ at m/z 137 or adducts with sodium [M+Na]⁺ at m/z 159 would be observed. Fragmentation would likely proceed through the loss of water.

For comparison, the non-fluorinated analog, 2-hydroxy-3-methylbutanoic acid, shows characteristic fragments in negative ion mode ESI-MS/MS, providing a basis for predicting the behavior of the fluorinated version.

Table 1: Predicted Mass Spectrometry Data for this compound

Ionization ModeParent Ion (m/z)Predicted Fragment Ions (m/z)Corresponding Neutral Loss
ESI Negative [M-H]⁻135.0463117.0357H₂O (Water)
ESI Negative [M-H]⁻135.0463115.0400HF (Hydrogen Fluoride)
ESI Negative [M-H]⁻135.046391.0508CO₂ (Carbon Dioxide)
ESI Positive [M+H]⁺137.0619119.0513H₂O (Water)
EI [M]⁺˙136.0536121.0301CH₃ (Methyl Radical)

Hyphenated Techniques (e.g., GC-MS, LC-MS)

To analyze complex mixtures or quantify the compound, MS is coupled with a chromatographic separation technique.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most suitable method for the direct analysis of this compound. Its polarity makes it amenable to reversed-phase liquid chromatography. A typical setup would involve a C18 column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient. ESI would serve as the interface to the mass spectrometer, allowing for sensitive detection and quantification. This approach is widely used for the analysis of similar small, polar molecules like other hydroxy acids.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative but requires a chemical modification step known as derivatization prior to analysis. The carboxylic acid and hydroxyl groups make the compound non-volatile and prone to thermal degradation. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), would convert the active hydrogens on the acid and alcohol groups into trimethylsilyl (B98337) (TMS) ethers and esters. This increases the compound's volatility and thermal stability, enabling separation on standard GC columns and subsequent detection by MS. This derivatization strategy is standard for the GC-MS analysis of related hydroxy acids.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

The most prominent features would be:

A very broad absorption band from approximately 3300 to 2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, overlapping with C-H stretching.

A distinct, broad band for the tertiary alcohol O-H stretch, typically appearing around 3500-3200 cm⁻¹.

A strong, sharp absorption peak between 1760 and 1690 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the carboxylic acid. The electron-withdrawing fluorine atom at the alpha position may shift this peak to a higher frequency compared to its non-fluorinated analog.

A strong band in the 1400-1000 cm⁻¹ region, characteristic of the C-F stretching vibration. This signal may overlap with C-O stretching and other fingerprint vibrations, sometimes making definitive assignment challenging.

Absorptions for C-O stretching from both the alcohol and the carboxylic acid would be present in the 1300-1050 cm⁻¹ range.

Table 2: Predicted Characteristic Infrared Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Alcohol (O-H)Stretch3500 - 3200Broad, Strong
Carboxylic Acid (O-H)Stretch3300 - 2500Very Broad, Strong
Alkyl (C-H)Stretch2990 - 2850Medium-Strong
Carboxylic Acid (C=O)Stretch1760 - 1690Strong, Sharp
Alkyl Fluoride (C-F)Stretch1400 - 1000Strong
Carboxylic Acid / Alcohol (C-O)Stretch1320 - 1050Medium-Strong

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for isolating this compound from reaction mixtures or biological matrices and for determining its purity.

Gas Chromatography (GC)

As previously mentioned, direct analysis of this compound by GC is not feasible due to its low volatility and high polarity. However, after derivatization to form a more volatile ester/ether (e.g., a TMS derivative), GC becomes a highly effective method for purity assessment. Using a non-polar capillary column (such as one with a 5% phenyl polysiloxane stationary phase) and a Flame Ionization Detector (FID), the derivatized compound would elute as a sharp peak. The purity can be calculated based on the relative area of this peak compared to any impurity peaks. The retention time would be a characteristic property for the derivatized compound under specific GC conditions. Methodological approaches for similar compounds have been well-documented.

Liquid Chromatography (LC and HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment of this compound without the need for derivatization.

A reversed-phase HPLC method would be the standard approach. The analysis would typically be performed on a C18 or C8 stationary phase with an isocratic or gradient elution using a mobile phase of acidified water and an organic modifier like acetonitrile. Due to the lack of a strong UV chromophore, detection can be challenging. Detection at low wavelengths (around 210 nm) where the carboxyl group absorbs is possible but may lack specificity. More universal detectors such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be more suitable for accurate quantification and purity determination. The purity is determined by calculating the area percentage of the main peak in the chromatogram.

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography is an essential technique for the separation of enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. Due to the presence of a chiral center, this compound exists as a pair of enantiomers. The assessment of enantiomeric purity is critical as different enantiomers can exhibit distinct biological activities. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a primary method for this assessment.

The separation of enantiomers of fluorinated carboxylic acids, such as 3-(4-fluorophenyl)-2-methylpropanoic acid, a compound structurally related to the subject of this article, has been successfully achieved using chiral HPLC. mdpi.com A common choice for such separations is a polysaccharide-based chiral stationary phase, for instance, a Chiralcel OJ-H column. mdpi.com This type of column contains a chiral selector, often a derivative of cellulose (B213188) or amylose, which interacts differently with each enantiomer, leading to different retention times and thus, separation.

The mobile phase composition is a critical parameter in achieving optimal separation. A typical mobile phase for the chiral separation of acidic compounds on a polysaccharide-based CSP consists of a non-polar solvent like hexane, an alcohol such as isopropanol (B130326) or ethanol (B145695) to modulate retention and selectivity, and a small amount of an acidic modifier, like trifluoroacetic acid (TFAA), to improve peak shape and resolution.

Illustrative Chromatographic Conditions for a Related Compound:

ParameterCondition
Column Chiralcel OJ-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL

Expected Research Findings:

Under such conditions, the two enantiomers of this compound would be expected to exhibit different retention times, allowing for their quantification. The enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, can be calculated from the peak areas of the two enantiomers in the chromatogram. For instance, a research finding might report an enantiomeric excess of >99% for a synthesized enantiomer, indicating a highly stereoselective synthesis.

In addition to liquid chromatography, gas chromatography (GC) can also be employed for chiral separations of hydroxy acids. This often involves a derivatization step to increase the volatility and improve the chromatographic behavior of the analyte. For example, 2-hydroxy acids can be converted to their diastereomeric O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters, which can then be separated on a standard achiral capillary column.

The choice between HPLC and GC for chiral analysis depends on the specific properties of the compound and the available instrumentation. Both techniques provide valuable information on the enantiomeric purity of this compound, which is essential for understanding its chemical and biological properties.

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely used to study the electronic structure and properties of molecules.

Prediction of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. While a specific reaction mechanism for 2-Fluoro-3-hydroxy-3-methylbutanoic acid has not been published, studies on similar fluorinated compounds provide a framework for what could be expected. For instance, DFT has been used to investigate the C–F bond activation in fluoroarenes, revealing a concerted SNAr-like pathway. nih.gov In such a mechanism, the transition state involves significant polarization of bonds and charge localization. nih.gov For a hypothetical reaction involving this compound, DFT could be employed to model the transition states, calculate activation energies, and determine the most favorable reaction pathways, considering factors like the influence of the hydroxyl and carboxylic acid groups.

A theoretical study on the reaction of a fluorine atom with acetone (B3395972) demonstrated that DFT can distinguish between different pathways, such as direct hydrogen abstraction versus addition to a carbonyl group, by calculating the respective energy barriers. researchgate.net This approach would be directly applicable to predicting the reactivity of this compound with various reagents.

Rationalization of Stereoselectivity and Chemoselectivity

The presence of two chiral centers in this compound makes stereoselectivity a critical aspect of its chemistry. DFT calculations can rationalize and predict the stereochemical outcomes of reactions by comparing the energies of diastereomeric transition states. The introduction of fluorine can significantly influence the stereoselectivity of reactions. nih.gov For example, in the asymmetric synthesis of fluorinated compounds, DFT is used to understand the role of catalysts and the non-covalent interactions that govern the facial selectivity of the reaction.

Computational studies on the synthesis of fluorinated molecules with multiple stereocenters have shown that the stereochemical outcome can be highly dependent on the catalyst and reaction conditions. nih.gov DFT models can help in understanding these subtleties by providing detailed geometries and energies of the transition states leading to different stereoisomers. This allows for the rational design of catalysts and reaction conditions to favor the formation of a desired stereoisomer of this compound or its derivatives.

Conformational Landscape Analysis and Molecular Interactions

The three-dimensional structure and conformational preferences of this compound are dictated by a complex interplay of steric and electronic effects, including intramolecular hydrogen bonding. DFT calculations are a powerful tool for exploring the conformational landscape of flexible molecules.

A theoretical study on 3-fluoroalanine, a structurally related compound, using DFT and MP2 methods, revealed that the introduction of fluorine only marginally alters the relative energies of the principal conformations compared to alanine. rsc.orgrsc.orgresearchgate.net However, specific conformers are stabilized by the fluorine gauche effect and attractive interactions between the fluorine atom and O–H or N–H moieties, leading to the formation of hydrogen bridges. rsc.orgrsc.orgresearchgate.net For this compound, similar intramolecular interactions, such as a hydrogen bond between the hydroxyl proton and the fluorine atom or the carbonyl oxygen, would be expected to play a significant role in determining the most stable conformations.

Studies on acyclic fluorohydrins have computationally validated the presence of intramolecular OH···F hydrogen bonds. nih.gov These interactions can be identified and characterized using methods like Quantum Theory of Atoms in Molecules (QTAIM) on the DFT-calculated electron density. nih.govrsc.org

Below is a hypothetical data table illustrating the kind of information that could be generated from a DFT conformational analysis of a related fluorohydrin, syn-4-fluoropentan-2-ol, which serves as a model for the interactions in this compound.

Table 1: Calculated Properties of Intramolecular Hydrogen-Bonded Conformer of a Model Fluorohydrin (syn-4-fluoropentan-2-ol) at 25 °C. nih.gov
ConformerRelative Stability (kJ mol⁻¹)Population (%)d(OH···F) (Å)Interaction Energy (EHB) (kJ mol⁻¹)
g⁻ g⁺ (g⁺)2.7392.00Not specified

Molecular Dynamics Simulations

MD simulations have been used to study the behavior of fluorinated organic molecules, like perfluorooctanoic acid (PFOA), at interfaces. ucl.ac.ukmdpi.com Such studies can elucidate how these molecules orient themselves and interact with their surroundings. For this compound, an MD simulation in a water box would show how water molecules arrange around the carboxylic acid and hydroxyl groups, and whether the intramolecular OH···F hydrogen bond persists in a protic solvent. This information is crucial for understanding its behavior in biological systems or as a solute in various chemical processes.

Quantum Mechanical (QM) Calculations for Electronic Structure and Chemical Shifts

Quantum mechanical calculations, particularly DFT, are highly effective for predicting spectroscopic properties. The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for calculating NMR chemical shifts. mdpi.com This would be particularly valuable for this compound, as ¹H, ¹³C, and ¹⁹F NMR are primary techniques for its characterization.

Predicting the ¹⁹F NMR chemical shift is especially important for fluorinated compounds. Studies on perfluorinated carboxylic acids have shown that DFT calculations can predict ¹⁹F chemical shifts with good accuracy, helping to distinguish between different isomers and fluorine environments within a molecule. nih.govresearchgate.net For this compound, QM calculations could predict the chemical shifts for all its nuclei, aiding in the interpretation of experimental spectra and confirming its structure. The predicted shifts are often scaled based on a linear regression against experimental data for a set of known compounds to improve accuracy. nih.gov

The following table shows a representative comparison of experimental and computed ¹⁹F NMR chemical shifts for a set of fluorinated aromatic compounds, illustrating the accuracy of the method.

Table 2: Comparison of Experimental and Computed ¹⁹F NMR Chemical Shifts (ppm) for Selected Fluorinated Aromatic Compounds Using DFT (B3LYP/6-31+G(d,p)). nih.gov
CompoundExperimental ShiftComputed Shift (Scaled)Deviation
Fluorobenzene-113.1-113.10.0
1,2-Difluorobenzene-138.9-138.50.4
1,3,5-Trifluorobenzene-109.8-109.50.3

In Silico Screening for Catalysis and Material Properties

In silico screening uses computational methods to rapidly evaluate a large number of candidates for a specific purpose, such as catalysis or material properties, thereby accelerating the discovery process. unito.it

For the synthesis of this compound, in silico screening could be used to identify promising catalysts for fluorination reactions. researchgate.net By computationally evaluating the performance of a library of potential catalysts, researchers can prioritize the most promising candidates for experimental validation. researchgate.net For instance, high-throughput screening of cobalt(III) complexes for nucleophilic fluorination has been demonstrated. rsc.org Similarly, computational methods have been used to guide the development of reactions by predicting viable reaction pathways. hokudai.ac.jp

Furthermore, in silico methods can predict various material properties of this compound and its derivatives, such as its potential as a building block for polymers or other materials. unito.it DFT calculations can provide information on bond strengths, polarizability, and other electronic properties that are relevant to material performance. For example, in silico screening of fluorinated compounds has been used to assess their potential as herbicides by modeling their interaction with a target enzyme. thieme-connect.com This highlights the broad applicability of these computational approaches in predicting the functional properties of novel molecules.

Derivatization Strategies for Synthetic Manipulation and Analysis

Esterification of the Carboxylic Acid Group

The carboxylic acid moiety of 2-Fluoro-3-hydroxy-3-methylbutanoic acid is a primary target for derivatization through esterification. This reaction converts the polar carboxyl group into a less polar, more volatile ester, which is often necessary for analysis by gas chromatography-mass spectrometry (GC-MS). gcms.cz The increased volatility and thermal stability of the resulting ester derivative allow for successful separation and detection using GC-based methods. researchgate.net

Various reagents can be employed for esterification. Common methods include reaction with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst. For analytical purposes, alkylation reagents such as methyl iodide or dimethyl sulfate (B86663) can be used to form methyl esters. researchgate.net Another effective agent is pentafluorobenzyl bromide (PFBBr), which introduces a pentafluorobenzyl (PFB) ester group. This not only improves volatility but also significantly enhances sensitivity for electron capture detection (ECD), a highly sensitive technique for halogenated compounds. gcms.cz

The general reaction for esterification can be summarized as follows:

Acid-catalyzed esterification: Reaction with an alcohol (R'-OH) under acidic conditions.

Alkylation: Reaction with an alkyl halide (e.g., CH₃I) or other alkylating agents.

These derivatization strategies are fundamental for creating intermediates in synthetic pathways and for preparing the molecule for robust analytical quantification. The choice of the esterifying agent can be tailored to control the retention time and improve chromatographic separation. researchgate.net

Table 1: Common Esterification Reagents and Their Applications

Reagent Class Specific Example Resulting Derivative Primary Analytical Application
Alcohols Methanol (with acid catalyst) Methyl ester GC-MS
Alkylating Agents Dimethylformamide dimethyl acetal Methyl ester GC-MS
Halogenated Agents Pentafluorobenzyl bromide (PFBBr) Pentafluorobenzyl (PFB) ester GC-ECD, GC-MS (Negative Ion CI)
Diazomethane Reagents Trimethylsilyldiazomethane Methyl ester HPLC, GC

Functionalization of the Hydroxyl Group (e.g., Acylation, Silylation)

The tertiary hydroxyl group in this compound can also be derivatized to enhance analytical performance, particularly for GC analysis. Functionalization of the -OH group reduces its polarity and its tendency to form hydrogen bonds, leading to improved peak shape, increased volatility, and better thermal stability. gcms.czresearchgate.net The two most common strategies for this are silylation and acylation.

Silylation involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. researchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose. The resulting TMS ether is significantly more volatile and thermally stable than the parent compound. researchgate.net For comprehensive analysis, it is common to derivatize both the carboxylic acid and hydroxyl groups simultaneously using a silylating agent.

Acylation introduces an acyl group (R-C=O) to the hydroxyl function, forming an ester. libretexts.org Perfluoroacyl anhydrides, such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA), are particularly useful. gcms.cz These reagents create stable, highly volatile derivatives that are exceptionally responsive to electron capture detectors (ECD), thereby enabling trace-level analysis. libretexts.orgrsc.org

Table 2: Reagents for Hydroxyl Group Functionalization

Derivatization Method Reagent Example Functional Group Targeted Key Benefit for Analysis
Silylation BSTFA, MSTFA Hydroxyl (-OH) Increased volatility and thermal stability for GC-MS. researchgate.net
Acylation Trifluoroacetic anhydride (TFAA) Hydroxyl (-OH), Amino (-NH) Creates stable, volatile derivatives with high ECD response. gcms.cz

Introduction of Fluorescent or Chromophoric Tags for Enhanced Analytical Detection

For analyses utilizing high-performance liquid chromatography (HPLC), derivatization is often performed to introduce a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) onto the analyte. libretexts.orgsci-hub.se Since this compound lacks a native chromophore or fluorophore, this tagging is essential for sensitive detection by UV-Vis or fluorescence detectors. libretexts.orgresearchgate.net

The carboxylic acid group is the most common site for this type of derivatization. A variety of tagging reagents react specifically with carboxylic acids to form highly conjugated esters or amides that can be detected at very low concentrations. libretexts.org

Chromophoric Tags: Reagents like phenacyl bromide or p-bromophenacyl bromide react with the carboxylate to form phenacyl esters, which exhibit strong UV absorbance, allowing for detection with a standard HPLC-UV system. libretexts.org

Fluorescent Tags: For even greater sensitivity, fluorescent tagging agents are used. A widely used reagent is 9-anthryldiazomethane (B78999) (ADAM), which reacts with carboxylic acids to produce highly fluorescent esters. researchgate.net This allows for the quantification of the acid at picomole levels. The derivatization with ADAM is selective for carboxylic groups and proceeds under mild conditions. researchgate.net

The selection of a tagging agent depends on the required sensitivity and the available detection equipment. sci-hub.se This strategy is crucial for quantifying the compound in complex biological matrices where high sensitivity and selectivity are paramount.

Table 3: Examples of Tagging Reagents for HPLC Analysis

Tag Type Reagent Example Target Functional Group Detection Method
Chromophoric Phenacyl bromide Carboxylic Acid HPLC-UV
Fluorescent 9-Anthryldiazomethane (ADAM) Carboxylic Acid HPLC-Fluorescence researchgate.net
Fluorescent 4-Bromomethyl-7-methoxycoumarin Carboxylic Acid HPLC-Fluorescence

Stereospecific Derivatization for Chiral Analysis (e.g., by ¹⁹F NMR)

This compound is a chiral molecule, existing as different stereoisomers. Determining the enantiomeric purity is often critical, and this can be achieved through stereospecific derivatization followed by analysis using chromatographic or spectroscopic techniques. A particularly powerful method for fluorinated compounds is ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgrsc.org

The strategy involves reacting the chiral analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have distinct physical properties and, crucially, can be distinguished by NMR. researchgate.netnih.gov In ¹⁹F NMR, the fluorine atoms in the two diastereomers will exist in slightly different chemical environments, leading to separate signals in the spectrum. rsc.org The relative integration of these signals provides a direct measure of the enantiomeric excess (ee). researchgate.net

The carboxylic acid or the hydroxyl group can be targeted for this derivatization. For example, reaction with a chiral amine would form diastereomeric amides, while reaction with a chiral acid chloride would form diastereomeric esters. The large chemical shift range and high sensitivity of the ¹⁹F nucleus make this a highly precise and efficient method for the chiral analysis of fluorinated molecules like this compound. rsc.orgrsc.org This approach can often be performed directly on crude reaction mixtures without the need for purification, simplifying the workflow. researchgate.netresearchgate.net

Research Applications and Future Outlook in Organofluorine Chemistry

2-Fluoro-3-hydroxy-3-methylbutanoic Acid as a Key Synthetic Building Block for Complex Molecules

There is no specific information available detailing the use of this compound as a key building block in the synthesis of more complex molecules.

Development of Mechanistic Probes for Biochemical Systems

No research could be found that describes the development or application of this compound as a mechanistic probe for biochemical systems.

Contribution to the Synthesis of Novel Fluorinated Organic Scaffolds and Analogs

The contribution of this compound to the synthesis of new fluorinated organic scaffolds and analogs is not documented in the available literature.

Emerging Methodologies in Selective Fluorination and Biocatalysis

While there is research into biocatalysis for related compounds like 2-fluoro-3-hydroxypropionic acid, there are no specific emerging methodologies reported for the selective fluorination or biocatalytic production of this compound.

Challenges and Opportunities in the Synthesis and Application of α-Fluoro β-Hydroxy Acids

General challenges in the synthesis of α-fluoro β-hydroxy acids exist, but specific challenges and opportunities pertaining to this compound have not been a subject of published research.

Q & A

Q. What are the optimal synthetic routes for 2-fluoro-3-hydroxy-3-methylbutanoic acid in laboratory settings?

Methodological Answer: The synthesis of this compound can be approached via hydrolysis of its ester derivative, ethyl 2-fluoro-3-hydroxy-3-methylbutanoate (CAS# 816-22-8, 95% purity). This involves saponification under basic conditions (e.g., NaOH or KOH in aqueous ethanol) followed by acidification to isolate the carboxylic acid . Alternative routes may include fluorination of pre-existing hydroxyl groups using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, though stereochemical outcomes must be carefully monitored via chiral HPLC or NMR .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 1^1H and 19^{19}F NMR to confirm the presence of fluorine and hydroxy-methyl groups. For example, 19^{19}F NMR shifts around -200 ppm are typical for β-fluorinated carboxylic acids .
  • HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity and detect byproducts.
  • X-ray Crystallography : For absolute stereochemical confirmation, single-crystal analysis is recommended if the compound crystallizes .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s reactivity in enzymatic or metabolic studies?

Methodological Answer: The fluorine atom introduces electronegativity and steric effects, altering hydrogen-bonding interactions and metabolic stability. For example:

  • Enzyme Inhibition Assays : Use fluorinated analogs to probe active-site interactions in enzymes like hydrolases or dehydrogenases. Competitive inhibition assays (e.g., IC50_{50} determination) with fluorogenic substrates can quantify effects .
  • Metabolic Stability : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. Fluorine often reduces oxidative metabolism due to its electron-withdrawing nature .

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?

Methodological Answer: Contradictions often arise from varying experimental conditions. To standardize:

  • Solubility Studies : Conduct in buffered solutions (pH 2–8) at 25°C, using nephelometry or UV-Vis spectroscopy. Note that fluorine enhances hydrophobicity but may improve solubility in polar aprotic solvents (e.g., DMSO) .
  • Stability Profiling : Accelerated stability tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., decarboxylation or esterification) should be identified via MS/MS fragmentation .

Q. What strategies are effective for studying the compound’s role in chiral synthesis or asymmetric catalysis?

Methodological Answer:

  • Chiral Auxiliary Approaches : Use (R)- or (S)-2-fluoro-3-hydroxy-3-methylbutanoic acid as a building block for diastereoselective synthesis. For example, coupling with Evans’ oxazolidinones to control stereochemistry in β-lactam syntheses .
  • Catalytic Asymmetric Fluorination : Employ chiral catalysts (e.g., cinchona alkaloids or BINOL-derived ligands) to introduce fluorine enantioselectively during precursor synthesis .

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